molecular formula C13H15N5O5 B11261178 N2-(2,5-dimethoxyphenyl)-6-methoxy-5-nitropyrimidine-2,4-diamine

N2-(2,5-dimethoxyphenyl)-6-methoxy-5-nitropyrimidine-2,4-diamine

Cat. No.: B11261178
M. Wt: 321.29 g/mol
InChI Key: JRXNZDMTVGJDFQ-UHFFFAOYSA-N
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Description

N2-(2,5-dimethoxyphenyl)-6-methoxy-5-nitropyrimidine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with methoxy and nitro groups, as well as a dimethoxyphenyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dimethoxyphenyl)-6-methoxy-5-nitropyrimidine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of 2,5-dimethoxyphenylamine, which is then reacted with appropriate reagents to introduce the pyrimidine ring and the nitro group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N2-(2,5-dimethoxyphenyl)-6-methoxy-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups to the pyrimidine ring.

Scientific Research Applications

N2-(2,5-dimethoxyphenyl)-6-methoxy-5-nitropyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N2-(2,5-dimethoxyphenyl)-6-methoxy-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(2,5-dimethoxyphenyl)-6-methoxy-5-nitropyrimidine-2,4-diamine is unique due to its specific combination of functional groups and the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H15N5O5

Molecular Weight

321.29 g/mol

IUPAC Name

2-N-(2,5-dimethoxyphenyl)-6-methoxy-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C13H15N5O5/c1-21-7-4-5-9(22-2)8(6-7)15-13-16-11(14)10(18(19)20)12(17-13)23-3/h4-6H,1-3H3,(H3,14,15,16,17)

InChI Key

JRXNZDMTVGJDFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=C(C(=N2)OC)[N+](=O)[O-])N

Origin of Product

United States

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